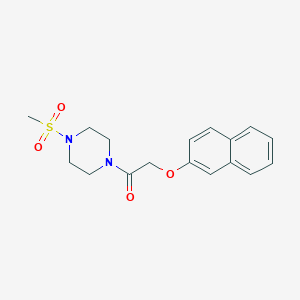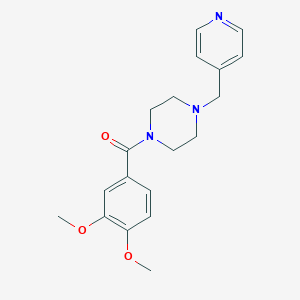![molecular formula C20H24N2OS B249168 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone, also known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBPE belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
作用机制
The exact mechanism of action of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone is not fully understood. However, it has been suggested that 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone may act as a modulator of the GABAergic system, which plays a crucial role in regulating neuronal excitability. 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has also been shown to interact with the serotonin and noradrenaline systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has been shown to exhibit various biochemical and physiological effects in animal models. It has been reported to increase the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline. Additionally, 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, the limitations of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone include its high cost and limited availability.
未来方向
For the study of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone include the development of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone derivatives with improved pharmacological properties, the potential use of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone in the treatment of neurodegenerative diseases, and further studies to elucidate its exact mechanism of action and potential therapeutic targets.
合成方法
The synthesis of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone involves the reaction of 1-phenyl-2-nitropropene with 4-(4-methylsulfanyl-benzyl)-piperazine in the presence of hydrogen gas and a palladium catalyst. This reaction results in the formation of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone as a white crystalline solid with a melting point of 119-121°C.
科学研究应用
1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone |
|---|---|
分子式 |
C20H24N2OS |
分子量 |
340.5 g/mol |
IUPAC 名称 |
1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C20H24N2OS/c1-24-19-9-7-18(8-10-19)16-21-11-13-22(14-12-21)20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
InChI 键 |
ZPVCAXQFIPNNCV-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
规范 SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
溶解度 |
28.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)


![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)



![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)

